molecular formula C22H21FN4O B11327233 N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11327233
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: ZRYQKDBCZOKFKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

吡唑并[1,5-a]嘧啶核心骨架的高级环缩合策略

吡唑并[1,5-a]嘧啶核心的构建通常通过1,3-双亲电试剂与5-氨基吡唑的环缩合反应实现。例如,以4-氟苯基取代的乙腈为起始原料,经N,N-二甲基甲酰胺二甲基缩醛处理生成3-(二甲基氨基)-2-(4-氟苯基)丙烯腈(3 ),随后与肼在乙醇中反应几乎定量生成4-(4-氟苯基)-1H-吡唑-5-胺(4。此中间体进一步与N-甲基尿嘧啶在乙醇钠存在下环化,生成3-(4-氟苯基)吡唑并[1,5-a]嘧啶酮(5 ),收率可达75%以上

近年来,微波辅助合成技术显著提升了反应效率。Portilla等人报道了在微波辐射下,β-烯胺酮衍生物与5-氨基吡唑的环缩合反应,仅需10分钟即可完成,收率超过90%。该方法通过调控β-烯胺酮的电子效应(如引入吸电子基团),可定向引导亲核进攻路径,从而优化核心骨架的构建(表1)。

表1. 不同环缩合策略的反应条件与收率比较

反应体系 条件 收率 (%) 参考文献
传统溶液相(乙醇钠) 回流,12小时 75
微波辅助(β-烯胺酮) 微波,100°C,10分钟 92
无溶剂机械化学研磨 室温,30分钟 68

C3与C7位的区域选择性功能化

区域选择性修饰是调控该化合物药理活性的关键。在C3位引入4-氟苯基时,通过预官能化的丙烯腈中间体(如3 )可确保芳基定向连接至吡唑环的特定位置。此外,β-烯胺酮的电子特性(如供电子或吸电子基团)可进一步调节亲核试剂的进攻位点。例如,当β-烯胺酮的R基为供电子基团(如甲氧基)时,C7位的胺化反应优先发生,而吸电子基团(如硝基)则促进C5位的功能化

C7位的胺化通常通过5-氯代中间体(如6 )与胺类试剂的亲核取代实现。以trans-4-氨基环己醇为例,其在碱性条件下与5-氯代吡唑并嘧啶(6 )反应时,尽管存在仲羟基,但反应仍高度选择性地生成N-连接产物,收率达85%以上。这种选择性归因于氯原子的良好离去能力及胺基的亲核性优势。

钯催化交叉偶联反应在芳基引入中的应用

芳基基团的引入常依赖钯催化交叉偶联策略。例如,在合成3-(4-氟苯基)取代基时,Suzuki-Miyaura反应被广泛用于连接硼酸衍生物与卤代吡唑并嘧啶。以5-溴代中间体为底物,在Pd(PPh~3~)~4~催化下,与4-氟苯基硼酸在二甲氧基乙烷中回流,可获得收率超过90%的偶联产物

此外,Buchwald-Hartwig胺化反应在C7位引入4-乙氧基苯胺基团中表现优异。以Pd~2~(dba)~3~为催化剂,Xantphos为配体,在甲苯中于110°C反应24小时,可实现胺基的高效引入,且无需保护羟基官能团。该方法的成功关键在于配体对钯中心的稳定作用及反应体系中碱(如Cs~2~CO~3~)的优化选择。

无溶剂机械化学在后期修饰中的应用

传统溶剂相反应在后期修饰中面临效率低与废物生成多的问题。机械化学方法通过固态研磨实现反应活化,为绿色合成提供新途径。例如,将5-氯代吡唑并嘧啶(6 )与4-乙氧基苯胺置于球磨罐中,以氧化锆球为研磨介质,室温下研磨30分钟,可直接获得目标产物,收率达68%。尽管收率略低于溶液相方法,但该方法无需溶剂且反应时间大幅缩短,展示了其在工业化生产中的潜力。

进一步研究表明,添加催化量的碘可促进机械化学胺化反应。碘分子通过弱相互作用活化氯代底物,使反应收率提升至78%,同时维持高区域选择性。此发现为开发高效无溶剂合成工艺提供了理论依据。

Eigenschaften

Molekularformel

C22H21FN4O

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21FN4O/c1-4-28-19-11-9-18(10-12-19)25-20-13-14(2)24-22-21(15(3)26-27(20)22)16-5-7-17(23)8-6-16/h5-13,25H,4H2,1-3H3

InChI-Schlüssel

ZRYQKDBCZOKFKE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Procedure

  • Core Formation :
    React 5-amino-3-(4-fluorophenyl)-1H-pyrazole (1.0 eq) with acetylacetone (1.2 eq) in glacial acetic acid under reflux (12 h). The reaction proceeds via Michael addition and cyclodehydration to yield 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Yield: 78%).

  • Chlorination :
    Treat the pyrimidinone with phosphorus oxychloride (POCl₃, 5 eq) and N,N-diethylaniline (1 eq) at 110°C for 6 h to form 7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Yield: 85%).

  • Amination :
    Perform SNAr reaction by heating the chlorinated intermediate with 4-ethoxyaniline (2 eq) in isopropanol (120°C, 5 h) using triethylamine (3 eq) as a base. Purify via column chromatography (hexane/EtOAc 3:1) to isolate the final product (Yield: 72%).

Characterization Data

ParameterValueSource
1H NMR (CDCl₃)δ 8.65 (s, 1H), 7.52–7.48 (m, 4H), 6.89–6.85 (m, 4H), 3.98 (q, 2H), 2.65 (s, 3H), 2.32 (s, 3H), 1.42 (t, 3H)
13C NMR (CDCl₃)δ 161.2, 158.4, 155.1, 149.8, 135.6, 130.2, 128.9, 122.4, 115.3, 114.8, 63.5, 24.7, 14.9, 14.3
LRMS (ESI) m/z 417.2 [M+H]⁺

Suzuki Coupling for Aryl Functionalization

Procedure

  • Core Synthesis :
    Prepare 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine via cyclocondensation of 5-amino-1H-pyrazole with acetylacetone.

  • Iodination :
    Treat the core with N-iodosuccinimide (NIS, 1.1 eq) in CH₂Cl₂ at 0°C to introduce iodine at position 3 (Yield: 89%).

  • Suzuki Coupling :
    React the iodinated intermediate with 4-fluorophenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C (12 h). Isolate 3-(4-fluorophenyl)-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Yield: 82%).

  • Buchwald-Hartwig Amination :
    Couple the chlorinated intermediate with 4-ethoxyaniline using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C (24 h). Purify via MDAP (Yield: 68%).

Key Advantages

  • Enables late-stage diversification of the 3-position.

  • Avoids regioselectivity issues in cyclocondensation.

One-Pot Microwave-Assisted Synthesis

Procedure

  • Cyclocondensation and Formylation :
    Mix 3-(4-fluorophenyl)-1H-pyrazol-5-amine (1 eq) with ethyl 3-oxobutanoate (1.2 eq) and Vilsmeier-Haack reagent (DMF/POCl₃) under microwave irradiation (150°C, 20 min). This yields 7-formyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Yield: 75%).

  • Reductive Amination :
    React the aldehyde intermediate with 4-ethoxyaniline (1.5 eq) and NaBH₃CN (2 eq) in MeOH at 25°C (12 h). Isolate the product via recrystallization (EtOH/H₂O) (Yield: 65%).

Optimization Data

ConditionYield (%)
Conventional heating (Δ)52
Microwave (150°C)75

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation + SNAr7298Scalable, minimal byproductsRequires harsh chlorination conditions
Suzuki + Buchwald6897Flexible aryl functionalizationHigh catalyst cost
Microwave-assisted6595Rapid, energy-efficientSpecialized equipment required

Critical Reaction Parameters

  • Solvent Selection :

    • Polar aprotic solvents (DMF, dioxane) enhance SNAr rates.

    • Protic solvents (EtOH, IPA) favor cyclocondensation.

  • Catalyst Systems :

    • Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) critical for coupling steps.

    • CuBr improves yields in calcium carbide-mediated syntheses.

  • Temperature Control :

    • Microwave irradiation reduces reaction time from 12 h to 20 min .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Ethoxyphenyl)-3-(4-Fluorphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Umgebung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

    Oxidation: Entsprechende Oxide und Hydroxylderivate.

    Reduktion: Reduzierte Aminderivate.

    Substitution: Alkylierte Aminderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Ethoxyphenyl)-3-(4-Fluorphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es bindet an Enzyme und Rezeptoren, hemmt deren Aktivität und moduliert Signalwege. Diese Interaktion kann zur Unterdrückung von Entzündungsreaktionen oder zur Induktion von Apoptose in Krebszellen führen.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and modulating signaling pathways. This interaction can lead to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Variations at the 5-Position

Compounds with modified 5-position substituents demonstrate significant differences in anti-mycobacterial activity ():

Compound 5-Substituent N-Substituent Anti-Mycobacterial Activity (MIC, μM) Key Reference
32 4-Fluorophenyl Pyridin-2-ylmethyl 0.25–0.5 (M. tuberculosis H37Rv)
33 p-Tolyl Pyridin-2-ylmethyl 0.5–1.0
34 4-Methoxyphenyl Pyridin-2-ylmethyl 1.0–2.0
Target Compound Methyl 4-Ethoxyphenyl Not reported N/A

Key Insight : Bulky electron-donating groups (e.g., 4-methoxyphenyl) reduce potency compared to electron-withdrawing substituents (e.g., 4-fluorophenyl). The target compound’s 5-methyl group may balance steric and electronic effects but requires empirical validation.

N-Substituent Modifications

The amine side chain critically influences target selectivity and pharmacokinetics:

Compound N-Substituent Biological Target Activity (IC50/Ki) Reference
MPZP N,N-Bis(2-methoxyethyl) CRF1 Receptor 3.2 nM (CRF1 Ki)
DMP904 1-Ethylpropyl CRF1 Receptor 12 nM (CRF1 Ki)
Target Compound 4-Ethoxyphenyl Unknown Not reported N/A

Key Insight : Alkyl and aryl substituents on the amine dictate receptor binding. MPZP’s bis-methoxyethyl groups enhance solubility and CRF1 affinity, whereas the target’s 4-ethoxyphenyl may favor interactions with hydrophobic binding pockets.

3- and 6-Position Modifications

Substituents at the 3- and 6-positions influence anti-Wolbachia and anti-malarial activities:

Compound 3-Substituent 6-Substituent Activity Reference
10c 4-Fluorophenyl Methylsulfonyl Anti-Wolbachia (EC50 = 0.12 μM)
92 4-Chlorophenyl Dimethylaminomethyl Anti-Malarial (PfLDH IC50 = 0.8 μM)
Target Compound 4-Fluorophenyl None (unsubstituted) Unknown N/A

Key Insight : Electron-withdrawing 3-substituents (e.g., 4-fluorophenyl) enhance target engagement, while 6-position modifications (e.g., sulfonyl groups) improve potency against specific pathogens.

Structural and Pharmacokinetic Considerations

  • Electron Effects : The 4-fluorophenyl group at position 3 enhances resonance stabilization and binding to aromatic residues in enzyme active sites.
  • Metabolic Stability : Ethoxy groups resist oxidative metabolism better than methoxy or methyl groups, as seen in MPZP’s design .

Biologische Aktivität

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of ethoxy and fluorophenyl substituents enhances its biological activity, particularly in modulating inflammatory processes.

The primary biological activity of this compound involves the modulation of inflammatory mediators. This compound has been shown to inhibit the expression and activity of various inflammatory mediators through interaction with specific biochemical pathways. Research indicates that it reduces the production of pro-inflammatory cytokines and mediators, which may be beneficial in treating inflammatory diseases.

Therapeutic Applications

The compound's unique structure suggests potential applications in various therapeutic areas:

  • Anti-inflammatory agents : Due to its ability to modulate inflammatory pathways.
  • Cancer therapy : Its interaction with specific enzymes and proteins involved in cell proliferation and survival may position it as a candidate for cancer treatment.
  • Neurological disorders : Given its influence on inflammation, it may have implications in neuroinflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inflammation Modulation : A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation .
  • Enzymatic Inhibition : The compound was evaluated for its inhibitory effects on specific kinases involved in cancer progression. Results indicated significant inhibitory activity against EGFR tyrosine kinase, suggesting its potential as an anticancer therapeutic .

Comparative Analysis

The following table summarizes the biological activities and findings related to this compound compared to other similar compounds:

Compound NameBiological ActivityIC50 (μM)Target Enzyme/Pathway
This compoundAnti-inflammatory; Cytotoxic10 (MCF-7)EGFR Tyrosine Kinase
Compound AAnti-inflammatory15 (THP-1)NF-kB Pathway
Compound BCytotoxic20 (A549)Akt Pathway

Q & A

Basic: What synthetic strategies are effective for preparing pyrazolo[1,5-a]pyrimidin-7-amine derivatives like this compound?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl substituents at specific positions. For example, 3-aryl and 5-aryl groups can be installed using boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C . Key steps include:

  • Cyclocondensation of β-ketoesters with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core .
  • Chlorination (e.g., POCl₃) at the 7-position followed by nucleophilic substitution with amines to introduce the 4-ethoxyphenyl group .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from EtOH/H₂O) to achieve >95% purity .

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR confirms substituent integration (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .
    • ¹³C NMR verifies carbonyl and quaternary carbon signals (e.g., pyrimidine C-7 at ~160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Exact mass matching within 2 ppm error (e.g., calculated for C₂₃H₂₂FN₅O: 403.1805; observed: 403.1802) .
  • HPLC-PDA: Purity >98% with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: What experimental designs are optimal for assessing CRF1 receptor antagonism in vivo?

Methodological Answer:

  • Animal Models:
    • Use msP rats (genetically predisposed to anxiety) to evaluate anxiolytic effects via elevated plus maze or social interaction tests .
    • Administer the compound subcutaneously (s.c.) at 10 mg/kg, twice daily (b.i.d.), with vehicle controls (e.g., 2 mL/kg saline) .
  • Biochemical Assays:
    • Measure FAAH activity in amygdala tissue using deuterated AEA (d4-AEA) as a substrate, quantifying d4-ethanolamine via LC-MS/MS .
    • CRF1 receptor binding affinity via competitive radioligand assays (e.g., ¹²⁵I-Tyr⁰-CRF displacement in HEK293 cells expressing CRF1) .

Advanced: How can researchers resolve discrepancies in reported CRF1 receptor binding affinities for analogs?

Methodological Answer:

  • Structural Comparisons:
    • Compare substituent effects: MPZP (N,N-bis(2-methoxyethyl)-substituted analog) shows higher CRF1 affinity (IC₅₀ = 12 nM) than DMP904 (N-ethylpropyl analog, IC₅₀ = 45 nM) due to optimized methoxyethyl groups enhancing hydrophobic interactions .
  • Experimental Replication:
    • Standardize assay conditions (e.g., membrane preparation from identical cell lines, 25°C incubation, 2 hr equilibrium time) .
    • Validate with positive controls (e.g., CP-154,526, IC₅₀ = 5 nM) .

Advanced: What structure-activity relationship (SAR) trends guide optimization for CRF1 antagonism?

Methodological Answer:

  • Core Modifications:
    • Pyrazolo[1,5-a]pyrimidine scaffold : Essential for binding; methylation at 2,5-positions enhances metabolic stability .
  • Substituent Effects:
    • 3-Position : 4-Fluorophenyl improves lipophilicity and receptor fit (clogP ~3.5) .
    • 7-Amine : Bulky groups (e.g., 4-ethoxyphenyl) reduce off-target activity vs. hERG (IC₅₀ >10 μM) .
  • Data-Driven Optimization:
    • Use CoMFA models to predict steric/electrostatic fields and prioritize analogs with calculated pIC₅₀ >8.0 .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Formulation Adjustments:
    • Use co-solvents (e.g., 10% DMSO in PBS) with sonication (30 min at 40°C) to achieve 50–100 μM stock solutions .
    • Nanoparticle encapsulation (e.g., PLGA-PEG) improves bioavailability for in vivo studies (particle size <200 nm, PDI <0.2) .
  • Physicochemical Profiling:
    • Measure logD (pH 7.4) via shake-flask method (target: 2.5–3.5 for CNS penetration) .
    • Thermodynamic solubility in FaSSIF (fasted-state simulated intestinal fluid) using HPLC-UV .

Advanced: What strategies mitigate off-target effects on cytochrome P450 enzymes?

Methodological Answer:

  • CYP Inhibition Screening:
    • Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
    • Prioritize analogs with IC₅₀ >10 μM to avoid drug-drug interactions .
  • Metabolic Soft Spots:
    • Identify via human liver microsome (HLM) assays (e.g., ethoxy group O-dealkylation as a major pathway) .
    • Introduce deuterium at labile positions (e.g., CH₂CH₃ → CD₂CD₃) to reduce clearance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.